molecular formula C16H20ClNO B14295811 N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride CAS No. 116235-71-3

N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride

Cat. No.: B14295811
CAS No.: 116235-71-3
M. Wt: 277.79 g/mol
InChI Key: CXTIEIXRTYYMBY-UHFFFAOYSA-M
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Description

N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride is a quaternary ammonium compound with a benzyl group, a methoxy group, and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride typically involves the quaternization of N,N-dimethylaniline with benzyl chloride in the presence of a suitable solvent such as acetonitrile or ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion. The general reaction scheme is as follows:

N,N-dimethylaniline+Benzyl chlorideN-Benzyl-4-methoxy-N,N-dimethylanilinium chloride\text{N,N-dimethylaniline} + \text{Benzyl chloride} \rightarrow \text{this compound} N,N-dimethylaniline+Benzyl chloride→N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: N-Benzyl-4-methoxy-N,N-dimethylanilinium N-oxide

    Reduction: N-Benzyl-4-methoxy-N-methylaniline

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other quaternary ammonium compounds.

    Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.

    Medicine: Explored as a potential drug candidate for its ability to interact with biological targets.

    Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride involves its interaction with cellular membranes. The compound’s quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound can effectively kill bacteria by compromising their cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N,N-dimethylanilinium chloride
  • N-(4-Methoxybenzyl)-N-methylamine
  • Benzylamine

Uniqueness

N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride is unique due to the presence of both a benzyl group and a methoxy group, which confer distinct chemical properties and reactivity. The methoxy group enhances the compound’s solubility in organic solvents, while the benzyl group provides a site for further functionalization through substitution reactions.

Properties

CAS No.

116235-71-3

Molecular Formula

C16H20ClNO

Molecular Weight

277.79 g/mol

IUPAC Name

benzyl-(4-methoxyphenyl)-dimethylazanium;chloride

InChI

InChI=1S/C16H20NO.ClH/c1-17(2,13-14-7-5-4-6-8-14)15-9-11-16(18-3)12-10-15;/h4-12H,13H2,1-3H3;1H/q+1;/p-1

InChI Key

CXTIEIXRTYYMBY-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CC1=CC=CC=C1)C2=CC=C(C=C2)OC.[Cl-]

Origin of Product

United States

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